molecular formula C17H18FN3O2S B4578696 1-[2-(4-fluorophenyl)ethyl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide

1-[2-(4-fluorophenyl)ethyl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4578696
M. Wt: 347.4 g/mol
InChI Key: DBSDHTXIJSEWNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex compounds involves multiple steps, including interactions between various chemical entities under specific conditions. For example, compounds have been synthesized by the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in an ethanol/TEA solution at room temperature, leading to the formation of new derivatives through a series of reactions including cyclization and substitution processes (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to the one often involves intricate arrangements of atoms and functional groups. For instance, the stereochemistry of certain derivatives has been characterized by X-ray diffraction studies, revealing detailed insights into their three-dimensional conformations and the relationships between structure and activity (Nural et al., 2018).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, leading to the formation of new derivatives with different properties. For example, reactions with electrophilic reagents have resulted in the synthesis of triazolo[1,5-c]pyrimidine-5-carboxylate derivatives, showcasing the versatility and reactivity of these molecules (Mohamed, 2021).

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

Research on thiazole and related compounds has demonstrated promising antimicrobial and antituberculosis properties. For instance, a study on thiazole-aminopiperidine hybrids revealed significant activity against Mycobacterium tuberculosis, highlighting the potential of these compounds as novel treatments for tuberculosis. The study found that certain compounds exhibited strong inhibition of Mycobacterium smegmatis GyrB ATPase and DNA gyrase, suggesting their potential as effective antituberculosis agents without significant cytotoxicity at the tested concentrations (Jeankumar et al., 2013).

Anticancer Activity

Novel pyridine-thiazole hybrid molecules have been synthesized and evaluated for their cytotoxic action against various cancer cell lines. These studies have uncovered compounds with high antiproliferative activity and selectivity for cancer cells, suggesting a potential role in cancer therapy. Specifically, some compounds showed promising results in inhibiting the growth of leukemia cells at very low concentrations, indicating their potential as anticancer agents (Ivasechko et al., 2022).

Anti-inflammatory and Antinociceptive Activity

Thiazolo[3,2-a]pyrimidine derivatives, designed from 4-fluoroaniline, have demonstrated significant anti-inflammatory and antinociceptive activities in preclinical models. These findings suggest their utility in the development of new therapeutic agents for the treatment of inflammatory and pain-related conditions. The compounds showed lower ulcerogenic activity and higher safety margins, further supporting their therapeutic potential (Alam et al., 2010).

properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c1-11-10-24-17(19-11)20-16(23)13-8-15(22)21(9-13)7-6-12-2-4-14(18)5-3-12/h2-5,10,13H,6-9H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSDHTXIJSEWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-fluorophenyl)ethyl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-fluorophenyl)ethyl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 2
1-[2-(4-fluorophenyl)ethyl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 3
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1-[2-(4-fluorophenyl)ethyl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 4
1-[2-(4-fluorophenyl)ethyl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-[2-(4-fluorophenyl)ethyl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-[2-(4-fluorophenyl)ethyl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide

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